1H,1H,13H-Perfluorotridecan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F24O/c14-2(15)4(18,19)6(22,23)8(26,27)10(30,31)12(34,35)13(36,37)11(32,33)9(28,29)7(24,25)5(20,21)3(16,17)1-38/h2,38H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNWSUTUIVJKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336144 | |

| Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-72-3 | |

| Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1H,1H,13H-Perfluorotridecan-1-ol" physical properties

An In-Depth Technical Guide to the Physical Properties of 1H,1H,13H-Perfluorotridecan-1-ol

Introduction

This compound, a member of the fluorinated alcohol family, is a specialized organofluorine compound characterized by a long, perfluorinated carbon chain and a terminal primary alcohol group. Fluorinated alcohols are a critical class of compounds in modern chemistry, valued for the unique properties conferred by the presence of fluorine atoms, such as enhanced stability, lipophilicity, and distinct electronic characteristics.[1] These compounds have garnered significant research attention due to their utility as important building blocks in organic synthesis and as intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] Their strong hydrogen-bonding capabilities and high polarity make them powerful solvents and promoters for a variety of chemical transformations, including ring-opening reactions of epoxides.[2][4] This guide serves as a comprehensive technical resource on the core physical properties of this compound for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The defining characteristics of this compound are summarized below. These properties are fundamental to understanding its behavior in various chemical and physical systems, dictating its applications, handling requirements, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 423-72-3 | [5][6][7] |

| Molecular Formula | C₁₃H₄F₂₄O | [5][8] |

| Molecular Weight | 632.13 g/mol | [5][8] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol | [8] |

| Physical Form | Solid | [5] |

| Melting Point | 129-130 °C | [5][7] |

| Boiling Point | 129-130 °C (Note: This value appears anomalous and may be misreported) | [5] |

| Purity (Commercial) | 90% - 95% | [5][7] |

Discussion of Properties:

-

Molecular Structure and Weight: With a molecular formula of C₁₃H₄F₂₄O, the compound has a high molecular weight of 632.13 g/mol , largely due to the 24 fluorine atoms.[5][8] The structure consists of a twelve-carbon perfluorinated chain attached to a methylene-alcohol group (-CH₂OH).

-

Physical State and Melting Point: At standard conditions, this compound exists as a solid.[5] Its melting point is reported consistently to be in the range of 129-130 °C.[5][7] This relatively high melting point is typical for long-chain fluorinated compounds, resulting from strong intermolecular interactions and efficient crystal packing.

-

Boiling Point Anomaly: One source reports the boiling point as 129-130 °C, identical to its melting point.[5] This is highly unusual for a pure compound. For comparison, the shorter-chain analogue 1H,1H-Perfluorododecan-1-ol has a melting point of 110 °C and a boiling point of 224 °C.[9] It is probable that the reported boiling point for this compound is either an error or represents a value measured under significant vacuum. Further experimental verification is required to establish an accurate boiling point at atmospheric pressure.

Molecular Structure and Spectroscopic Characterization

The precise arrangement of atoms in this compound is critical to its function. Its structure is confirmed through a combination of spectroscopic techniques that provide a detailed molecular fingerprint.

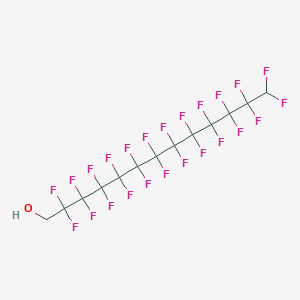

Caption: 2D representation of this compound.

Protocol for Structural Verification via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of organic molecules by probing the chemical environment of specific nuclei.[10] The following protocol outlines the self-validating steps for acquiring and interpreting a ¹H NMR spectrum for this compound.

Objective: To confirm the presence and connectivity of the non-fluorinated protons (-CH₂OH) in the structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or Chloroform-d). The choice of solvent is critical; it must fully dissolve the analyte without contributing interfering signals in the proton spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference peak at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent or TMS peak.

-

Acquire the ¹H NMR spectrum using standard pulse parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

-

Spectral Interpretation (Expected Results):

-

-CH₂- Signal: The two protons of the methylene group adjacent to the oxygen and the fluorinated chain are expected to produce a triplet. This splitting pattern arises from coupling to the two adjacent fluorine atoms on the C2 carbon (J-coupling). The chemical shift would be significantly downfield (estimated ~3.8-4.2 ppm) due to the strong electron-withdrawing effects of both the adjacent oxygen and the perfluoroalkyl chain.

-

-OH Signal: The hydroxyl proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.

-

Integration: The relative integration of the -CH₂- triplet to the -OH singlet should be 2:1, confirming the proton count for each group.

-

Experimental Workflow: Melting Point Determination

Determining a sharp and accurate melting point is a primary indicator of a crystalline solid's purity. The following workflow describes the standard capillary method.

Caption: Workflow for determining the melting point of a solid sample.

Safety, Handling, and Storage

Proper handling of fluorinated compounds is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields to avoid contact with skin and eyes.[11]

-

Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[11]

-

Handling Practices: Use non-sparking tools and prevent fire caused by electrostatic discharge.[11] Avoid creating dust.[11] Standard good occupational work practices should be followed, including washing hands thoroughly after handling and laundering contaminated clothing separately.[12]

-

Storage: Store containers in a cool, dry place, securely sealed when not in use.[12] Some suppliers recommend freezing (< -10 °C) for long-term storage.[6]

Conclusion

This compound is a highly functionalized molecule whose physical properties are dominated by its extensive fluorination. Its solid nature and high melting point are direct consequences of its long perfluoroalkyl chain. While core data such as molecular weight and melting point are established, further experimental work is needed to clarify ambiguous values like the boiling point. The protocols outlined in this guide for spectroscopic characterization and physical property determination provide a framework for the rigorous scientific investigation required by researchers working with this and similar valuable fluorinated compounds.

References

-

The Role of Fluorinated Alcohols in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

-

The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC - NIH. [Link]

-

Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245. American Chemical Society. [Link]

-

1h,1h-Perfluorooctadecan-1-ol | C18H3F35O | CID 2776267. PubChem. [Link]

-

1H,1H,2H,2H-Perfluorodecan-1-ol. NIST WebBook. [Link]

-

† 1H-NMR and 13C-NMR Spectra. Royal Society of Chemistry. [Link]

-

This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Cheméo. [Link]

-

Compound 529307: this compound. Data.gov. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

The 1H NMR, 13C NMR, mass and IR spectra of compound with a... (1 Answer). Transtutors. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

-

Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). Cheméo. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. accustandard.com [accustandard.com]

- 7. labsolu.ca [labsolu.ca]

- 8. catalog.data.gov [catalog.data.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. scispace.com [scispace.com]

- 11. echemi.com [echemi.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

"1H,1H,13H-Perfluorotridecan-1-ol" chemical structure and CAS number 423-72-3

An In-Depth Technical Guide to 1H,1H,13H-Perfluorotridecan-1-ol (CAS: 423-72-3)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorotelomer alcohol (FTOH) identified by the CAS number 423-72-3. This document details its chemical identity, structural characteristics, and physicochemical properties. We will explore its inferred synthesis pathway, drawing from established methodologies for related fluorinated compounds, and discuss its current and potential applications in chemical synthesis and specialized research fields like proteomics. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this unique organofluorine compound.

Chemical Identity and Molecular Structure

This compound is a highly fluorinated long-chain alcohol. Its structure is characterized by a hydroxyl-terminated ethyl group attached to a perfluorinated undecyl chain, with a terminal hydrogen atom. This structure imparts unique properties, combining the reactivity of a primary alcohol with the chemical inertness and oleophobicity of a perfluoroalkyl chain.

The formal IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol.[1] It is also referred to by the synonym 13H 12:1 FTOH.[2]

Key Identifiers:

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The extensive fluorination of the carbon backbone results in a compound that is solid at room temperature with a high melting point and boiling point relative to its non-fluorinated counterparts. These properties are a direct consequence of the strong C-F bonds and the increased molecular weight.

| Property | Value | Source(s) |

| Physical State | Solid | [7] |

| Melting Point | 129-130 °C | [4][7] |

| Boiling Point | 261.5 °C | [4] |

| Density | 1.697 g/cm³ | [4] |

| Purity (Typical) | ≥95% | [7] |

Probable Synthesis Pathway

The logical pathway involves three core stages:

-

Telomerization: Building the perfluoroalkyl iodide backbone.

-

Ethylene Addition: Introducing the essential two-carbon spacer.

-

Hydrolysis: Converting the terminal iodide to the final hydroxyl group.

Caption: Inferred three-stage synthesis workflow for FTOHs.

Step-by-Step Experimental Protocol (Inferred)

Stage 1: Telomerization to Form Perfluoroundecyl Iodide

The synthesis begins with the free-radical initiated reaction of a short-chain perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene (TFE).[9] This chain-growth reaction produces a mixture of longer-chain perfluoroalkyl iodides. The molar ratio of the reactants is the primary control parameter for directing the distribution of telomers to favor the desired chain length.

-

Reactor Setup: A high-pressure stainless-steel reactor is charged with the initiator (e.g., a peroxide) and the initial perfluoroalkyl iodide.

-

Reaction Execution: The reactor is sealed and pressurized with TFE gas. The mixture is heated to initiate the telomerization. The reaction proceeds for several hours, with TFE consumption monitored via pressure drop.[9]

-

Work-up and Purification: After cooling, excess TFE is vented. The resulting mixture of perfluoroalkyl iodides is subjected to fractional distillation under reduced pressure to isolate the target C₁₁F₂₃I fraction.

Stage 2: Ethylene Addition

The isolated perfluoroundecyl iodide is then reacted with ethylene gas to introduce the hydrocarbon spacer that will ultimately bear the hydroxyl group.

-

Reaction: Perfluoroundecyl iodide is charged into a reactor, which is then pressurized with ethylene.

-

Initiation: The reaction is initiated, typically under thermal or photochemical conditions, to add a single ethylene unit across the C-I bond.

-

Purification: The resulting 2-(perfluoroundecyl)ethyl iodide is purified, often by distillation, to remove unreacted starting materials.

Stage 3: Hydrolysis to the Final Alcohol

The terminal iodide is converted to a hydroxyl group. This is a critical step that requires careful control to prevent side reactions.

-

Reaction with Oleum: The 2-(perfluoroundecyl)ethyl iodide is reacted with oleum (fuming sulfuric acid) to form a sulfate ester intermediate.

-

Hydrolysis: The reaction mixture is carefully quenched by pouring it into ice water. This hydrolyzes the sulfate ester, causing the crude this compound to precipitate as a solid.[9]

-

Final Purification: The solid product is collected by filtration and washed thoroughly with water. Further purification is achieved by recrystallization from a suitable organic solvent to yield the final, high-purity product.[9]

Applications and Research Utility

The unique combination of a reactive alcohol functional group with a long, inert perfluorinated chain makes this compound a valuable intermediate in several fields.

-

Synthesis of Advanced Materials: It serves as a key building block for synthesizing surfactants, polymers, and surface coatings. The perfluoroalkyl chain provides hydrophobic and oleophobic properties, essential for creating surfaces with low surface energy, high thermal stability, and chemical resistance.

-

Pharmaceutical and Agrochemical Synthesis: It can be used in the synthesis of complex molecules where the introduction of a perfluorinated moiety is desired to enhance biological activity, metabolic stability, or lipophilicity.[7]

-

Proteomics Research: The compound is cited as a specialty chemical for proteomics research applications.[10] While the specific use is not detailed, fluorinated alcohols can be used to modify proteins, as standards in mass spectrometry, or in the synthesis of specialized chromatography phases for separating biological molecules.

Safety and Handling

Currently, there is limited publicly available, detailed toxicology data for this compound. One supplier classifies it as non-hazardous goods for transport.[7] However, a safety data sheet for the compound indicates that transport information (UN number, hazard class) is not available, and it is not listed on major chemical inventories like EINECS or TSCA.[11]

Given the lack of comprehensive data and the known hazards of some related fluorinated compounds (which can cause skin, eye, and respiratory irritation), standard laboratory best practices are required.[12][13]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound (CAS 423-72-3) is a specialized fluorotelomer alcohol with distinct physicochemical properties derived from its highly fluorinated structure. While detailed application and synthesis literature is sparse, its structure points to a well-established synthesis pathway and utility as a precursor for advanced materials and complex organic molecules. Its value lies in its ability to impart properties of chemical inertness, thermal stability, and low surface energy. As with many specialized fluorochemicals, careful handling is paramount due to the limited availability of comprehensive safety data.

References

-

ChemIndex. (n.d.). 423-72-3 | 1H,1H,13H-Perfluorotridecanol. Retrieved from [Link]

-

Virginia Open Data Portal. (2025). Compound 529307: this compound. Retrieved from [Link]

-

Data.gov. (2025). Compound 529307: this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Retrieved from [Link]

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. accustandard.com [accustandard.com]

- 3. scbt.com [scbt.com]

- 4. 423-72-3 | 1H,1H,13H-Perfluorotridecanol [chemindex.com]

- 5. 423-72-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - Career Henan Chemical Co. [coreychem.com]

- 8. data.virginia.gov [data.virginia.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scbt.com [scbt.com]

- 11. echemi.com [echemi.com]

- 12. 1h,1h-Perfluorooctadecan-1-ol | C18H3F35O | CID 2776267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

Navigating the Complex World of Fluorinated Compounds: A Technical Guide to the Solubility of 1H,1H,13H-Perfluorotridecan-1-ol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The unique physicochemical properties of fluorinated compounds, such as 1H,1H,13H-Perfluorotridecan-1-ol, present both significant opportunities and substantial challenges in research and pharmaceutical development. Their low surface energy, high density, and unique intermolecular forces, governed by the highly electronegative fluorine atoms, result in solubility profiles that diverge markedly from conventional hydrocarbon analogs. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. Moving beyond a simple data summary, this document delves into the theoretical underpinnings of its solubility, offers predictive insights based on molecular structure, and provides detailed, field-proven methodologies for researchers to accurately determine solubility in their own laboratory settings.

Introduction: The Enigma of Fluorinated Compound Solubility

This compound (CAS 423-72-3) is a long-chain fluorotelomer alcohol (FTOH).[1][2] Structurally, it consists of a long, rigid, and hydrophobic perfluorinated carbon chain (C12F24) connected to a small, polar alcohol head group via an ethyl linker (-CH2-CH2-OH). This amphipathic nature dictates its interactions with solvents. The perfluoroalkyl chain is not only hydrophobic but also lipophobic, meaning it repels oils and hydrocarbons. This dual nature is the primary reason why predicting its solubility is not straightforward.

The incorporation of fluorine is a widely used strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.[3] However, this often comes at the cost of reduced solubility in both aqueous and organic media, complicating formulation and delivery.[4] Understanding and quantifying the solubility of molecules like this compound is therefore a critical step in harnessing their potential.

Key Physicochemical Properties:

-

Molecular Formula: C₁₃H₄F₂₄O[2]

-

Molecular Weight: 632.13 g/mol [2]

-

Physical Form: Solid[1]

-

Melting Point: 129-130°C[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like." For fluorinated compounds, this principle extends to a more nuanced concept of "fluorous affinity."

The Role of the Perfluoroalkyl Chain

The dominant feature of this compound is its long perfluoroalkyl tail. Unlike hydrocarbon chains which interact favorably via van der Waals forces, perfluorocarbon chains are weak interactors. They are rigid, and the highly electronegative fluorine atoms create a non-polarizable sheath. This results in weak solute-solute and weak solute-solvent interactions with non-fluorinated solvents.[5] Consequently, significant energy is required to create a cavity in a conventional organic solvent to accommodate the large fluorinated molecule.[5]

The Influence of the Terminal Alcohol Group

The terminal primary alcohol (-OH) group provides a site for hydrogen bonding. This allows for some interaction with polar and protic solvents. However, the overwhelming steric bulk and electronic influence of the long perfluoroalkyl chain mean this single polar group is often insufficient to grant high solubility in common polar organic solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible. While experimentally determined HSP values for this compound are not available in the literature, its structure suggests it would have a low δP and a moderate δH (due to the alcohol group), with its dispersive component being unique to fluorinated systems. Solvents with a similar profile are the most likely candidates for effective dissolution.

Predicted and Observed Solubility Profile

Direct quantitative solubility data for this compound across a broad range of organic solvents is scarce in peer-reviewed literature. However, based on the principles outlined above and data from structurally similar compounds, a qualitative profile can be constructed.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorous Solvents | Perfluorohexane, Perfluorononane | High | "Like dissolves like." The dominant perfluoroalkyl chain interacts favorably with the perfluorinated solvent.[2] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate to Low | These solvents have some ability to interact with the molecule, but lack strong hydrogen bonding capabilities. A similar compound, 1H,1H,2H,2H-Perfluorooctanol, is miscible with chloroform.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor for the alcohol group, but the non-polar bulk of the solvent may have poor interactions with the fluorous chain. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | Similar to ethers, the ketone carbonyl can accept a hydrogen bond. Cosolvent systems using acetone have been used for other long-chain FTOHs.[8] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The solubility of perfluoroalkyl substances in alcohols generally decreases as the alcohol's carbon chain length increases.[9] One supplier provides this compound in a methanol solution (100 µg/mL), confirming at least minimal solubility.[10] The hydroxyl group can participate in hydrogen bonding. |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | While polar, these solvents may not effectively solvate the long, non-polar fluorous tail. Furthermore, some PFAS have shown instability and degradation in these solvents over time. |

| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Poor interaction between the electron-rich aromatic ring and the electron-withdrawing fluorocarbon chain. |

| Alkanes | Hexane, Heptane | Very Low / Insoluble | The lipophobic nature of the perfluoroalkyl chain leads to very poor interactions with hydrocarbon solvents. |

| Aqueous | Water | Insoluble | The hydrophobic effect of the long fluorinated chain overwhelmingly dominates any contribution from the polar alcohol headgroup. Aqueous solubility of FTOHs decreases by approximately 0.78 log units for each additional CF₂ group.[4][9] |

Experimental Determination of Solubility: A Practical Guide

Given the lack of published data, experimental determination is often necessary. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Workflow for Solubility Determination

The overall process for systematically determining solubility involves screening, quantitative measurement, and data analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils | CoLab [colab.ws]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alsglobal.com [alsglobal.com]

A Guide to the Spectral Analysis of 1H,1H,13H-Perfluorotridecan-1-ol: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectral data for 1H,1H,13H-Perfluorotridecan-1-ol (CAS No. 93778-59-3), a long-chain fluorotelomer alcohol (FTOH). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on interpreting it to confirm the molecule's unique structure, which features a lengthy perfluorinated carbon chain linked to an ethyl alcohol moiety.

Introduction: The Structural Significance of Fluorotelomer Alcohols

Fluorotelomer alcohols are a critical class of compounds, serving as intermediates in the synthesis of various fluorinated surfactants and polymers. Their distinct structure, with a highly fluorinated, hydrophobic tail and a hydrophilic alcohol head, imparts unique properties that are leveraged in numerous industrial and commercial applications. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and understanding their environmental and biological interactions. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

This guide will dissect the expected spectral features of this compound, drawing upon established principles and data from structurally similar long-chain FTOHs.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, F(CF₂)₁₂CH₂CH₂OH, dictates the signals we expect to observe in its various spectra. The molecule can be conceptually divided into three key regions: the terminal trifluoromethyl (CF₃) group, the repeating difluoromethylene (-CF₂-) units of the perfluoroalkyl chain, and the ethyl alcohol (-CH₂CH₂OH) group. Each of these regions will produce characteristic signals in NMR, IR, and MS analyses.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) for separation prior to ionization.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method. Chemical ionization (CI) can also be used to enhance the molecular ion peak. [1][2]3. Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹⁹F NMR confirm the presence and connectivity of the hydrocarbon and perfluoroalkyl moieties, respectively. ¹³C NMR provides a detailed map of the carbon skeleton. IR spectroscopy identifies the key functional groups, particularly the strong C-F and O-H vibrations. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures the scientific integrity of the structural assignment and provides a robust analytical framework for researchers working with this and related fluorinated compounds.

References

- Bak, D. A., et al. (2015). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 119(43), 13784-13792.

- Moody, C. A., & Field, J. A. (2022). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives “False Positive” for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis. Journal of the American Society for Mass Spectrometry, 33(2), 263-270.

- Moody, C. A., & Field, J. A. (2022). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives “False Positive” for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis.

- BenchChem. (2025).

- Papadimitriou, V. C., et al. (2009). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace.

- Moody, C. A., & Field, J. A. (2022). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives “False Positive” for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis.

- Moody, C. A., & Field, J. A. (2022). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives “False Positive” for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis. ACS Figshare.

- Liang, Y., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.

- Liang, Y., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.

- Liang, Y., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.

- BenchChem. (2025). An In-depth Technical Guide on the Infrared Spectroscopy of Tert-Butyl Fluoride: C-F Stretching Frequency.

- Young, C. J., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters, 6(11), 659-664.

- ResearchGate. (n.d.). IR spectra of pristine DWCNTs (1) and DWCNTs fluorinated with CF 4 plasma (2), BrF 3 (3), and F 2 (4).

- Reiner, E. J., et al. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV.

- ChemicalBook. (n.d.). PERFLUORO-TERT-BUTANOL(2378-02-1) 13C NMR spectrum.

- PubChem. (n.d.). 9:1 Fluorotelomer alcohol.

- Bloino, J., & Barone, V. (2012). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 14(3), 941-950.

- Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons.

- Chu, S., & Letcher, R. J. (2020). Analysis of Perfluorooctanesulfonate Isomers and Other Perfluorinated Alkyl Acids in Serum by In-Port Arylation Gas Chromatography Negative Chemical Ionization–Mass Spectrometry. Environmental Science & Technology Letters, 7(4), 269-275.

- Sorrell, T. N. (n.d.). Nuclear Magnetic Resonance Spectroscopy.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Genualdi, S., et al. (2024). DART isotope dilution high resolution mass spectrometry and 19F-NMR detection of fluorotelomeric alcohols in hydrolyzed food contact paper. PubMed.

- SpectraBase. (n.d.). CF2=CFCF2OCH2CF3 - Optional[19F NMR] - Chemical Shifts.

- SpectraBase. (n.d.). CF3OCF2CF=CF2 - Optional[19F NMR] - Chemical Shifts.

- Murto, J., et al. (1973). Part 18.¹ Infrared and Raman Spectra of the Perfluorinated t-Butyl Alcohols (CF) 3COH and (CF3) 3COD.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Quora. (2024). How to interpret the 19F NMR spectra.

- Liu, Y., et al. (2023).

- Wikipedia. (n.d.). Fluorotelomer alcohol.

- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology, 40(5), 1447-1453.

- Restek. (2025). Fast Analysis of Fluorotelomer Alcohols.

- Szostek, B., & Aldstadt, J. H. (2006).

- Probst, J., et al. (2014). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC.

- D'eon, J. C., & Mabury, S. A. (2007). Analysis of fluorotelomer alcohols in soils: Optimization of extraction and chromatography.

- Tavasli, M., et al. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- University of Wisconsin-Platteville. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.

- Ellis, D. A., et al. (2004). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition.

- D'eon, J. C., & Mabury, S. A. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials.

- Khan, M. A. I., & Murphy, B. T. (2022). ¹⁹F NMR spectra of 6:2 FTOH standard and extract of C. elegans culture...

- Wang, F., et al. (2011). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8).

- LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316-3321.

- AccuStandard. (n.d.). Fluorotelomer alcohols (FTOHs).

- D'eon, J. C., & Mabury, S. A. (2006).

Sources

An In-depth Technical Guide to the Synthesis and Purification of 1H,1H,13H-Perfluorotridecan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1H,1H,13H-Perfluorotridecan-1-ol, a long-chain fluorinated alcohol with significant potential in the development of advanced materials, pharmaceuticals, and surface coatings. The unique properties of this compound, including its high thermal stability, chemical resistance, and distinct surface activity, are derived from its long perfluorinated chain. This document details a robust multi-stage synthetic pathway, outlines rigorous purification protocols, and discusses the analytical techniques essential for structural verification and purity assessment. The methodologies presented herein are designed to be a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science, providing both theoretical understanding and practical, actionable protocols.

Introduction and Significance

This compound, with the chemical structure F(CF₂)₁₂CH₂OH, is a member of the fluorotelomer alcohol (FTOH) family. These compounds are characterized by a perfluorinated "tail" and a hydroxyl functional "head," bestowing upon them both hydrophobic and lipophobic properties. The long C₁₂ perfluorinated chain in this compound makes it a valuable precursor for the synthesis of specialty surfactants, polymers, and surface treatment agents for applications demanding extreme durability and repellency. In the pharmaceutical and biomedical fields, the incorporation of such long-chain fluorinated moieties can enhance the metabolic stability and bioavailability of drug candidates.

This guide will focus on a well-established, multi-step synthetic approach that begins with the construction of the perfluoroalkyl backbone via telomerization, followed by the introduction of the terminal hydroxyl group.

Core Synthetic Pathway: A Multi-Stage Approach

The most prevalent and industrially scalable method for the synthesis of long-chain 1H,1H-perfluoroalkanols is a multi-stage process. This approach ensures a high degree of control over the final product's structure and purity. The overall workflow can be visualized as a three-stage process.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Perfluorododecyl Iodide (C₁₂F₂₅I) via Telomerization

The foundational step in this synthesis is the construction of the C₁₂ perfluorinated carbon chain. This is achieved through a free-radical telomerization reaction.

Causality Behind Experimental Choices: Telomerization is the chosen method as it allows for the controlled growth of the perfluoroalkyl chain. The reaction involves a "telogen" (chain transfer agent, here C₂F₅I) and a "taxogen" (monomer, here TFE). The molar ratio of the telogen to the taxogen is a critical parameter that influences the chain length distribution of the resulting perfluoroalkyl iodide mixture.[1] An excess of the telogen favors the formation of shorter chains, while a higher concentration of the taxogen leads to longer chains.

Experimental Protocol:

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature control is required. The reactor must be thoroughly cleaned and dried to remove any potential radical inhibitors.

-

Charging the Reactor: The autoclave is charged with pentafluoroethyl iodide (C₂F₅I).

-

Reaction Execution: The reactor is sealed and pressurized with tetrafluoroethylene (TFE). The mixture is then heated to initiate the telomerization reaction. The reaction is typically carried out at elevated temperatures and pressures. The consumption of TFE is monitored by the pressure drop within the reactor.

-

Work-up and Purification: After the reaction is complete and the reactor has cooled, any excess TFE is safely vented. The resulting mixture of perfluoroalkyl iodides is a homologous series with varying chain lengths.[2] The desired perfluorododecyl iodide (C₁₂F₂₅I) fraction is then isolated via fractional distillation under reduced pressure.[3]

| Parameter | Typical Value/Range | Purpose |

| Reactants | C₂F₅I and TFE | Telogen and Taxogen for chain growth |

| Initiator | Thermal or Radical Initiator | To initiate the free-radical reaction |

| Temperature | 150-200 °C | To provide activation energy for the reaction |

| Pressure | 10-50 bar | To maintain TFE in the liquid phase and control reaction rate |

| Purification Method | Fractional Vacuum Distillation | To separate the homologous series of perfluoroalkyl iodides |

Table 1: Key parameters for the telomerization synthesis of perfluorododecyl iodide.

Stage 2 & 3: Conversion of Perfluorododecyl Iodide to this compound

A direct and efficient method for the conversion of the perfluoroalkyl iodide to the corresponding 1H,1H-perfluoroalkanol involves a radical hydroxymethylation reaction using formaldehyde as a C1 synthon.[4][5][6]

Causality Behind Experimental Choices: This one-pot approach is advantageous as it avoids the multi-step process of ethylene addition followed by hydrolysis. The reaction proceeds via a radical mechanism where the perfluoroalkyl radical adds to formaldehyde. The resulting oxygen-centered radical is then trapped to yield the final alcohol product after workup. The choice of a suitable radical initiator and reaction conditions is crucial to ensure high conversion and minimize side reactions.

Experimental Protocol:

-

Reactor Setup: A reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet is assembled.

-

Reagent Preparation: A solution of perfluorododecyl iodide (C₁₂F₂₅I) in a suitable organic solvent (e.g., a polar aprotic solvent like acetonitrile) is prepared. Formaldehyde is typically used as an aqueous solution or as its trimer, 1,3,5-trioxane. A radical initiator, such as azobisisobutyronitrile (AIBN) or a photocatalyst, is also required.

-

Reaction Execution: The solution of perfluorododecyl iodide and formaldehyde is charged into the reactor and purged with nitrogen. The radical initiator is then added, and the reaction mixture is heated or irradiated with light to initiate the reaction. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

-

Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any remaining formaldehyde and other water-soluble impurities. The organic layer containing the crude this compound is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvents. A rigorous purification protocol is essential to achieve the high purity required for most applications.

Self-Validating System: The purification process is designed to be self-validating through the sequential application of different techniques that target impurities with distinct physical properties. The final purity is then confirmed by a combination of analytical methods.

Figure 2: Purification workflow for this compound.

Vacuum Distillation

Rationale: This initial purification step is effective for removing any low-boiling unreacted starting materials and solvents. Given the high molecular weight of the target compound, vacuum distillation is necessary to prevent thermal decomposition at atmospheric pressure.

Protocol:

-

The crude product is transferred to a distillation flask equipped with a vacuum distillation apparatus.

-

The system is evacuated to a low pressure.

-

The flask is gently heated in an oil bath to distill off the more volatile components.

-

The distillation is stopped once the temperature begins to rise significantly, indicating that the bulk of the impurities has been removed.

Recrystallization

Rationale: this compound is a solid at room temperature, making recrystallization an excellent method for achieving high purity.[4][7][8][9][10][11][12][13] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A multi-solvent system can be particularly effective for fluorinated compounds.[1]

Protocol:

-

Solvent Screening: A suitable solvent or solvent system is identified. For polar fluorinated molecules, a combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold) is often effective. A common pairing is a fluorinated solvent with a hydrocarbon or an alcohol.

-

Dissolution: The solid from the distillation residue is dissolved in a minimal amount of the hot "good" solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered by gravity.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The "poor" solvent can be added dropwise to the hot solution until slight turbidity is observed to promote crystallization upon cooling.

-

Isolation and Washing: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold "poor" solvent to remove any adhering soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

| Technique | Purpose | Key Parameters |

| Vacuum Distillation | Removal of volatile impurities | Pressure, Temperature |

| Recrystallization | Removal of non-volatile and isomeric impurities | Solvent choice, Cooling rate |

Table 2: Summary of purification techniques.

Analytical Characterization for Purity and Structural Verification

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated compounds. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure.[14][15]

-

¹H NMR: Will show characteristic signals for the -CH₂OH group. The protons of the -CH₂- group adjacent to the perfluoroalkyl chain will exhibit coupling with the neighboring fluorine atoms.

-

¹³C NMR: Will provide signals for each unique carbon atom in the molecule, with characteristic chemical shifts for the carbon in the -CH₂OH group and the carbons in the perfluorinated chain.

-

¹⁹F NMR: This is particularly informative for fluorinated compounds, showing distinct signals for the terminal -CF₃ group and the repeating -CF₂- units along the chain.[13][16][17][18] The chemical shifts and coupling patterns can confirm the structure of the perfluoroalkyl chain.[14]

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 3.5 - 4.5 (-CH₂OH) | Triplet or multiplet due to coupling with adjacent protons and fluorine atoms. |

| ¹³C | 50 - 65 (-CH₂OH), 105 - 125 (-CF₂-, -CF₃) | Signals for the hydroxyl-bearing carbon and the fluorinated carbons. |

| ¹⁹F | ~ -81 (CF₃), -122 to -126 (-CF₂-) | Distinct signals for the terminal trifluoromethyl group and the methylene-adjacent difluoromethyl groups. |

Table 3: Expected NMR spectral data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the sample and to confirm its molecular weight. The gas chromatogram will indicate the presence of any volatile impurities. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern for the fluorinated alcohol.

Conclusion

The synthesis and purification of this compound, while requiring specialized techniques, is a well-defined process that yields a highly valuable and versatile chemical intermediate. The multi-stage synthetic approach, beginning with the controlled telomerization to build the perfluoroalkyl backbone, followed by a direct hydroxymethylation, offers an efficient route to this long-chain fluorinated alcohol. Rigorous purification via vacuum distillation and multi-solvent recrystallization is paramount to achieving the high purity necessary for its intended applications. The analytical methodologies outlined in this guide provide the necessary tools for researchers to confidently verify the structure and purity of the final product, ensuring the integrity and reproducibility of their scientific endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. BenchChem Technical Guides.

- Shanghai Fluorine Technology. (n.d.).

- Wikipedia. (n.d.). Perfluoroalkyl iodide.

- Kaiho, T. (2017). Iodine Made Simple. In Telomerization – Knowledge and References. Taylor & Francis.

- Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014).

- Menczinger, B., Jakab, G., Szabó, D., & Rábai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes, 94.

- University of Rochester, Department of Chemistry. (n.d.).

- D'eon, J. C., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental science & technology, 40(5), 1279–1285.

- Menczinger, B., Jakab, G., Szabó, D., & Rábai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes, 94.

- European Patent Office. (2002).

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).

- European Patent Office. (1996).

- Wang, X., et al. (2023). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(3), 634-641.

- Brace, N. O. (2005). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 126(11-12), 1447-1495.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.).

- Indian Institute of Technology Kanpur. (n.d.).

- National Center for Biotechnology Information. (n.d.). Perfluorodecyl iodide.

- Chem 205, Organic Chemistry Lab, Grossmont College. (n.d.).

- Rodriguez-Gomez, R., et al. (2023). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Molecules, 28(13), 5035.

- Le-Caer, A., et al. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(31), 10494-10499.

- McKay, R. T., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 11(13), 3344-3353.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Tonelli, C., & Tortelli, V. (2000). Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. Journal of fluorine chemistry, 102(1-2), 227-234.

- Herth, M. M., et al. (2023). One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development. Journal of the American Chemical Society, 145(35), 19438-19447.

- Caiger, L., et al. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(31), 10494-10499.

Sources

- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. biophysics.org [biophysics.org]

- 13. rsc.org [rsc.org]

- 14. notes.fluorine1.ru [notes.fluorine1.ru]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 19F [nmr.chem.ucsb.edu]

- 18. notes.fluorine1.ru [notes.fluorine1.ru]

An In-Depth Technical Guide to the Material Safety Data Sheet of 1H,1H,13H-Perfluorotridecan-1-ol

Introduction

1H,1H,13H-Perfluorotridecan-1-ol, a member of the broad family of per- and polyfluoroalkyl substances (PFAS), is a chemical compound utilized in various research and industrial applications. Like other PFAS, its unique chemical stability and properties necessitate a thorough understanding of its safety profile to ensure responsible handling and mitigate potential risks to researchers and the environment.[1][2] This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the core toxicological and safety data, translating it into practical, field-proven guidance for laboratory use.

Chemical and Physical Properties: The Foundation of Safety

A comprehensive understanding of a substance's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Significance for Handling |

| CAS Number | 423-72-3 | Unique identifier for the specific chemical substance.[3] |

| Molecular Formula | C13H3F25O | Indicates the elemental composition of the molecule. |

| Appearance | Solid | Dictates appropriate handling procedures to avoid dust inhalation. |

| Vapor Pressure | 0.00164 mmHg at 25°C | A low vapor pressure suggests that inhalation of vapors at room temperature is a lower risk, but this can change with heating.[4][5] |

The low vapor pressure of this compound is a key parameter influencing its primary routes of exposure.[4][5] While inhalation of vapors at ambient temperatures is less of a concern, any procedures involving heating, aerosolization, or fine powder dispersion will significantly increase the risk of inhalation, necessitating enhanced engineering controls such as a fume hood.

Hazard Identification and Toxicological Profile

While some safety data sheets for this compound may not classify it as a hazardous substance under specific regulations, the broader context of PFAS toxicology warrants a cautious approach. The primary documented hazard is the potential for skin sensitization (H317), meaning it may cause an allergic reaction upon skin contact.[3]

It is crucial to note that toxicological data for many PFAS, including this specific compound, is often limited.[6] The high thermal and chemical stability of PFAS compounds contributes to their persistence in the environment, and many have been shown to have harmful toxicological effects.[1][2] Therefore, in the absence of comprehensive data, a precautionary principle should be applied, treating the substance with a high degree of care.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent handling procedures is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when manipulating the solid or creating solutions, is a certified chemical fume hood. This is critical to prevent the inhalation of any fine particulates or aerosols that may be generated. For procedures with a higher risk of dust generation, a glove box may be a more appropriate containment solution.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is dictated by the potential routes of exposure. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Rationale |

| Hands | Nitrile or other chemically resistant gloves | To prevent skin contact and potential sensitization. |

| Eyes | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |

| Body | Laboratory coat | To prevent contamination of personal clothing. |

| Respiratory | NIOSH-approved respirator (if not in a fume hood) | To prevent inhalation of dusts or aerosols. |

Safe Handling and Storage Workflow

The following workflow diagram, generated using DOT language, illustrates the critical steps for the safe handling and storage of this compound.

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Preparation: Always begin by reviewing the most current MSDS and the relevant Standard Operating Procedures (SOPs) for the planned experiment. Don all required PPE before entering the designated handling area.

-

Handling: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.

-

Post-Handling: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Waste Disposal: Dispose of all waste, including contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill Response Protocol

The following decision tree, generated using DOT language, outlines the appropriate response to a spill of this compound.

Caption: A decision tree for responding to a spill of this compound.

Step-by-Step Spill Cleanup Protocol:

-

Assess the Situation: Evaluate the size and location of the spill. If the spill is large or in a poorly ventilated area, evacuate immediately and notify your institution's emergency response team.

-

Containment (for small spills): If the spill is small and you are trained to handle it, don the appropriate PPE.

-

Absorption: Cover the spill with an inert absorbent material, such as vermiculite or sand.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures

While not considered highly flammable, this compound can decompose under fire conditions to produce hazardous substances, including hydrogen fluoride.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.

-

Specific Hazards: In a fire, thermal decomposition can release toxic and corrosive fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.

Conclusion

A thorough analysis of the Material Safety Data Sheet for this compound reveals a compound that, while not acutely hazardous in all categories, requires careful and informed handling due to its potential for skin sensitization and the broader concerns associated with the PFAS class of chemicals. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work safely with this compound. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to conduct their work with the highest standards of safety and scientific integrity.

References

- Apollo Scientific. (n.d.). This compound Safety Data Sheet.

- AccuStandard. (n.d.). Perfluoroalkyl & Polyfluoroalkyl Substances (PFAS, PFOS, PFOA).

- LookChem. (n.d.). This compound SDS, 423-72-3 Safety Data Sheet.

- Fluorochem. (n.d.). 423-72-3 Cas No. | this compound.

- SCBIO. (n.d.). This compound | CAS 423-72-3.

- Scribd. (n.d.). AccuStandard PFAS (July 2025).

- ChemIndex. (n.d.). 423-72-3 | 1H, 1H, 13H-Perfluorotridecanol.

- Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.

- ChemIndex. (n.d.). 423-72-3 | 1H,1H,13H-perfluorotridecanol.

Sources

An In-depth Technical Guide on the Thermal Stability and Degradation of 1H,1H,13H-Perfluorotridecan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 1H,1H,13H-Perfluorotridecan-1-ol, a long-chain fluorotelomer alcohol (FTOH). Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes current knowledge on the thermal behavior of this compound. While specific experimental data for this compound is limited, this guide establishes a scientifically grounded framework based on the known behavior of analogous long-chain FTOHs and fundamental principles of fluorinated compound chemistry. The guide covers the compound's physicochemical properties, proposed thermal degradation mechanisms, likely degradation products, and standardized methodologies for its analysis.

Introduction to this compound

This compound, designated as a 12:1 FTOH, is a specialty chemical within the vast family of per- and polyfluoroalkyl substances (PFAS). Its structure, featuring a lengthy perfluorinated carbon chain ((CF₂)₁₁) and a terminal primary alcohol group, imparts unique properties including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. These attributes make it and similar FTOHs valuable in the synthesis of fluorinated polymers and as surface-treating agents. However, the environmental persistence of PFAS and their potential to transform into bioaccumulative perfluorinated carboxylic acids (PFCAs) necessitates a thorough understanding of their stability and degradation profiles under various conditions, including thermal stress.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for understanding its behavior in experimental and industrial settings.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 13H 12:1 FTOH | |

| CAS Number | 423-72-3 | |

| Molecular Formula | C₁₃H₄F₂₄O | |

| Molecular Weight | 632.11 g/mol | |

| Physical Form | Solid | |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 129-130 °C | [1] |

Thermal Stability and Decomposition Profile

Research on the thermal treatment of FTOHs (4:2, 6:2, 8:2, and 10:2 FTOHs) indicates that thermal stability increases with the length of the perfluorinated chain.[2][3] For instance, at 400 °C, the removal efficiency of 10:2 FTOH was significantly lower than that of the shorter-chain 4:2 FTOH, suggesting a higher thermal stability for longer-chain analogues.[2] Purely thermal decomposition for these compounds becomes significant at temperatures above 600 °C.[2]

Given that this compound is a longer-chain FTOH, its thermal decomposition onset temperature is expected to be in the higher end of this range, likely exceeding 400 °C in an inert atmosphere. The complete decomposition would be anticipated at temperatures significantly higher, potentially in the 600-800 °C range.

Proposed Thermal Degradation Mechanism

The thermal degradation of this compound is hypothesized to proceed through a multi-step mechanism, primarily initiated by the elimination of hydrogen fluoride (HF). This is a known thermal decomposition pathway for perfluoroalkanols.[4]

Step 1: Initial HF Elimination The degradation is likely initiated at the non-fluorinated ethyl group, which is the most thermally labile part of the molecule. The process involves the elimination of a molecule of hydrogen fluoride, leading to the formation of a fluorinated aldehyde.

Step 2: Subsequent Decomposition of the Perfluorinated Chain Following the initial HF elimination, the perfluorinated chain can undergo further fragmentation at higher temperatures. This can lead to the formation of shorter-chain perfluorinated compounds. The high strength of the C-F bond means that significant thermal energy is required to break down the perfluorinated backbone.

Step 3: Formation of Stable End Products In the presence of oxygen, the degradation products can be further oxidized to form a variety of smaller molecules, including carbonyl fluoride (COF₂), which can then hydrolyze to carbon dioxide (CO₂) and HF. In an inert atmosphere, a complex mixture of shorter-chain perfluoroalkanes and perfluoroalkenes would be expected.

The proposed primary degradation pathway is visualized in the following diagram:

Caption: Proposed thermal degradation pathway of this compound.

Analytical Methodologies for Degradation Studies

The analysis of this compound and its degradation products requires sensitive and specific analytical techniques due to the complexity of the potential product mixture and the trace levels that may be present.

5.1. Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is the primary technique for determining the thermal stability and decomposition profile of the compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other phase transitions of the compound.

5.2. Chromatographic and Spectrometric Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products.[5][6] Electron ionization (EI) can be used for structural elucidation, while chemical ionization (CI) can provide enhanced sensitivity for certain analytes.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile degradation products, such as PFCAs, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[7]

Experimental Protocols

6.1. Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general framework for assessing the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas

-

Analytical balance

-

Alumina or platinum crucibles

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, which is typically defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This compound is a thermally stable compound, with significant decomposition expected to occur at temperatures above 400 °C. The primary thermal degradation mechanism is likely initiated by the elimination of hydrogen fluoride, leading to the formation of a complex mixture of shorter-chain perfluorinated compounds. The insights provided in this guide serve as a valuable resource for researchers and professionals working with this and other long-chain fluorotelomer alcohols, enabling a better understanding of their behavior under thermal stress and informing the development of safe handling and disposal protocols. Further experimental studies are warranted to precisely determine the decomposition kinetics and to fully characterize the degradation products of this specific FTOH.

References

- BenchChem. (2025). An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorododecan-1-ol (CAS 865-86-1). BenchChem. [Link not available]

-

Kaiser, M. A., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6155–6174. [Link]

-

Lase, A. M., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. Chemosphere, 265, 129094. [Link]

-

J Am Chem Soc. (2024). Low-Temperature Mineralization of Fluorotelomers with Diverse Polar Head Groups. Journal of the American Chemical Society, 146(25), 17150–17157. [Link]

-

SERDP. (n.d.). Thermal Decomposition of PFAS on GAC: Kinetics, Mass Balance, and Reuse of Reactivated Carbon. Amazon S3. [Link]

-

Wang, N., et al. (2005). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. Environmental Science & Technology, 39(19), 7516-7528. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Cheméo. [Link]

-

Lase, A. M., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. ResearchGate. [Link]

-

NIST. (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol. NIST WebBook. [Link]

-

Dinglasan, M. J. A., et al. (2004). Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. Environmental Science & Technology, 38(10), 2857-2864. [Link]

-

Lase, A. M., et al. (2021). Low temperature thermal treatment of gas-phase fluorotelomer alcohols by calcium oxide. ScienceDirect. [Link]

-

ResearchGate. (n.d.). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fluorotelomer alcohol. Wikipedia. [Link]

-

Career Henan Chemical Co. (n.d.). This compound. Career Henan Chemical Co. [Link]

-

National Institutes of Health. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. NIH. [Link]

-

ResearchGate. (n.d.). Fluorotelomer alcohol yields poly and perfluorinated acids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. RSC Publishing. [Link]

-

RIC technologies. (n.d.). Determination of Fluorotelomer Alcohols in Indoor Air using Cryogen-free Thermal Desorption GC-MS/MS. RIC technologies. [Link]

-

Shimadzu. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Shimadzu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the kinetics and atmospheric degradation mechanism of chlorotrifluoroethylene (CF2CFCl) initiated by OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and transport of long-chain fluorotelomer alcohols

An In-depth Technical Guide to the Environmental Fate and Transport of Long-Chain Fluorotelomer Alcohols